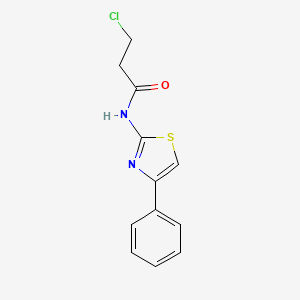

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Méthodes De Préparation

The synthesis of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound of the thiazole family, which has a five-membered ring containing sulfur and nitrogen atoms. It has diverse biological activities, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule.

Scientific Research Applications

This compound is used in several scientific research applications:

- Medicinal Chemistry It serves as a building block for synthesizing various bioactive molecules, including potential drugs for treating bacterial and fungal infections.

- Materials Science This compound can be used in developing new materials with specific electronic or optical properties.

- Biological Studies It is used to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

This compound is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. Its biological activity is attributed to its interaction with various biological targets and modulates several biochemical pathways that lead to its pharmacological effects. It interacts with specific enzymes and receptors, influencing their activity and may alter signaling pathways associated with inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Antitumor Activity

3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide is a broad-spectrum antitumor agent showing effectiveness toward nearly all cell lines .

Anticonvulsant Activity

Comparaison Avec Des Composés Similaires

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives, such as:

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but includes a fluorine atom, which can alter its biological activity and chemical reactivity.

Thiazole-based drugs: Compounds like sulfathiazole and abafungin are well-known thiazole derivatives used as antimicrobial and antifungal agents.

Activité Biologique

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and research findings related to its efficacy in various therapeutic contexts.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, including:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Antiviral

- Diuretic

- Anticonvulsant

- Neuroprotective

- Antitumor or cytotoxic effects .

The biological activity of this compound is attributed to its interaction with various biological targets. The compound is believed to modulate several biochemical pathways that lead to its pharmacological effects:

- Target Interaction : It interacts with specific enzymes and receptors, influencing their activity.

- Biochemical Pathways : The compound may alter signaling pathways associated with inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives, including this compound, indicates:

- Solubility : Slightly soluble in water, soluble in alcohol and ether.

- Stability : Stable under normal conditions but may undergo various chemical reactions such as substitution and oxidation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In one study involving multicellular spheroids of MCF7 breast cancer cells, thiazole derivatives demonstrated notable cytotoxic effects .

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of thiazole derivatives. Compounds with similar structural features exhibited effective seizure protection in animal models. The structure–activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly impact anticonvulsant efficacy .

Antimicrobial Effects

In vitro studies have reported antimicrobial activity against various pathogens. Thiazole derivatives have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Antimicrobial | Contains fluorine substitution enhancing activity |

| Sulfathiazole | Antimicrobial | Well-established thiazole derivative used clinically |

| Abafungin | Antifungal | Known for its efficacy against fungal infections |

Propriétés

IUPAC Name |

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXOPNLYVGAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.